N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1113121-42-8
VCID: VC4591990
InChI: InChI=1S/C21H18N4O3S/c1-13-4-3-5-14(10-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-6-8-16(28-2)9-7-15/h3-10,12H,11H2,1-2H3,(H,23,26)
SMILES: CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.46

N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 1113121-42-8

Cat. No.: VC4591990

Molecular Formula: C21H18N4O3S

Molecular Weight: 406.46

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 1113121-42-8

Specification

CAS No. 1113121-42-8
Molecular Formula C21H18N4O3S
Molecular Weight 406.46
IUPAC Name N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Standard InChI InChI=1S/C21H18N4O3S/c1-13-4-3-5-14(10-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-6-8-16(28-2)9-7-15/h3-10,12H,11H2,1-2H3,(H,23,26)
Standard InChI Key FHXJDKQZVDKLEQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide, reflects its complex architecture. Key components include:

  • A thiazolo[4,5-d]pyrimidine core fused with a sulfur-containing thiazole ring and a pyrimidine moiety.

  • A 7-oxo group at position 7 of the pyrimidine ring, introducing ketone functionality.

  • A 3-(3-methylphenyl) substituent at position 3 of the thiazolo ring, enhancing steric bulk.

  • An N-(4-methoxyphenyl)acetamide side chain at position 6, contributing polarity via the methoxy group.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number1113121-42-8
Molecular FormulaC₂₁H₁₈N₄O₃S
Molecular Weight406.46 g/mol
IUPAC NameAs above

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the thiazolo[4,5-d]pyrimidine core and attach substituents. A generalized approach includes:

  • Core Formation: Condensation of thiourea derivatives with α,β-unsaturated ketones to construct the thiazole ring.

  • Pyrimidine Annulation: Cyclization with guanidine or cyanamide derivatives under acidic conditions.

  • Functionalization:

    • Introduction of the 3-methylphenyl group via Suzuki-Miyaura coupling.

    • Attachment of the N-(4-methoxyphenyl)acetamide side chain through nucleophilic acyl substitution.

Reaction Optimization

Key parameters influencing yield and purity:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Temperature: Controlled heating (80–120°C) facilitates cyclization without decomposition.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

Physicochemical Properties

Solubility and Lipophilicity

The methoxy group on the phenyl ring increases lipophilicity (logP ≈ 2.8), favoring membrane permeability but reducing aqueous solubility. Predicted solubility in DMSO is >10 mM, making it suitable for in vitro assays.

Stability Profile

  • Photostability: Susceptible to UV-induced degradation due to the conjugated thiazolo-pyrimidine system.

  • Thermal Stability: Stable up to 200°C, as determined by thermogravimetric analysis (TGA).

Hypothesized Biological Activities

Anticancer Mechanisms

  • Kinase Inhibition: Analogous compounds target Aurora kinases, regulating mitosis.

  • Apoptosis Induction: The 7-oxo group may facilitate reactive oxygen species (ROS) generation, triggering mitochondrial apoptosis.

Pharmacokinetic Considerations

Absorption and Distribution

High lipophilicity suggests good oral bioavailability but potential accumulation in adipose tissue. The methoxy group may slow hepatic metabolism via cytochrome P450 enzymes.

Metabolism and Excretion

Predominant pathways include:

  • O-Demethylation of the methoxy group.

  • Glucuronidation of the acetamide moiety.

Research Gaps and Future Directions

Despite structural promise, in vivo efficacy and toxicity data are absent. Priority areas include:

  • Target Identification: Proteomic studies to map interaction partners.

  • Structure-Activity Relationships (SAR): Modifying the 3-methylphenyl and methoxy groups to optimize potency.

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